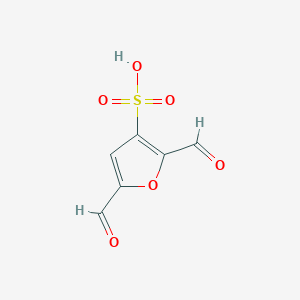

2,5-Diformylfuran-3-sulfonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Diformylfuran-3-sulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H4O6S and its molecular weight is 204.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Enzyme Immobilization

Crosslinking Agent:

DFFSA has been investigated as a bio-based alternative to traditional crosslinkers like glutaraldehyde. In studies involving the covalent immobilization of enzymes, particularly glucoamylase on amino-functionalized carriers, DFFSA demonstrated comparable enzymatic activities to glutaraldehyde across various concentrations. This is significant as glutaraldehyde is known for its respiratory toxicity and environmental concerns. DFFSA's ability to form stable imine bonds with primary amino groups enhances its utility in enzyme immobilization processes .

Stability and Toxicity:

The stability of the covalent bonds formed by DFFSA at acidic pH levels (around 4.5) suggests its robustness in diverse biochemical environments. Additionally, preliminary ecotoxicity assays indicate that DFFSA exhibits low toxicity compared to glutaraldehyde, making it a safer choice for biotechnological applications .

Synthesis of Bio-based Materials

Polymeric Applications:

DFFSA can serve as a precursor for synthesizing bio-based polymers and resins. Research indicates that it can be effectively used to prepare resol-based binders from lignin and resorcinol, showcasing its potential in creating sustainable materials from renewable resources . The incorporation of DFFSA into polymer matrices can enhance their mechanical properties and thermal stability.

Catalytic Applications:

DFFSA has been explored as an acid catalyst in dehydration reactions. Its sulfonic acid group provides acidic properties that can facilitate various chemical transformations, including the conversion of carbohydrates into valuable chemicals. The ability to control reaction outcomes by adjusting pH levels further enhances its application scope in synthetic organic chemistry .

Biocatalytic Processes

Biocatalytic Cascades:

Recent advancements have shown that DFF can be produced through biocatalytic processes using enzymes such as galactose oxidase. This method allows for the efficient transformation of 5-hydroxymethylfurfural (HMF) into DFF in a one-pot system, which is advantageous for industrial applications where reducing steps and improving yields are critical . The subsequent oxidation of DFF to produce 2,5-furandicarboxylic acid (FDCA) further illustrates its role in biorefineries aimed at producing bio-based chemicals.

Environmental Impact and Sustainability

Renewable Resource Utilization:

The production of DFFSA from biomass-derived HMF aligns with the principles of green chemistry and sustainability. By utilizing renewable resources instead of fossil fuels, DFFSA contributes to reducing the environmental impact associated with traditional chemical processes . Its applications in creating eco-friendly materials position it as a key player in the transition towards sustainable industrial practices.

Case Studies and Research Findings

特性

CAS番号 |

144876-21-1 |

|---|---|

分子式 |

C6H4O6S |

分子量 |

204.16 g/mol |

IUPAC名 |

2,5-diformylfuran-3-sulfonic acid |

InChI |

InChI=1S/C6H4O6S/c7-2-4-1-6(13(9,10)11)5(3-8)12-4/h1-3H,(H,9,10,11) |

InChIキー |

RRJQUDQANQYZST-UHFFFAOYSA-N |

SMILES |

C1=C(OC(=C1S(=O)(=O)O)C=O)C=O |

正規SMILES |

C1=C(OC(=C1S(=O)(=O)O)C=O)C=O |

同義語 |

3-Furansulfonic acid, 2,5-diformyl- |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。